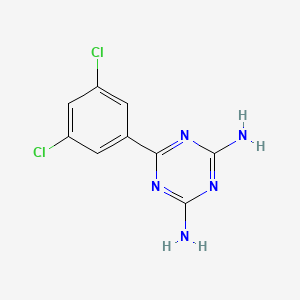![molecular formula C12H9Cl2NO3S B14608026 Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide CAS No. 60264-11-1](/img/structure/B14608026.png)
Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide is a complex organic compound that belongs to the class of pyridine derivatives Pyridine itself is a basic heterocyclic organic compound with the chemical formula C₅H₅N
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzyl chloride with pyridine-2-sulfonyl chloride in the presence of a base such as triethylamine. This reaction is followed by oxidation using an oxidizing agent like hydrogen peroxide to introduce the 1-oxide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorobenzyl Chloride: A precursor in the synthesis of the compound, known for its reactivity and use in organic synthesis.
Sulfonyl Chlorides: Compounds with a sulfonyl group attached to a chlorine atom, used in various chemical reactions.
Uniqueness
Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide is unique due to the combination of the pyridine ring, the 2,4-dichlorophenyl group, and the sulfonyl and 1-oxide modifications. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
60264-11-1 |
|---|---|
Molekularformel |
C12H9Cl2NO3S |
Molekulargewicht |
318.2 g/mol |
IUPAC-Name |
2-[(2,4-dichlorophenyl)methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-10-5-4-9(11(14)7-10)8-19(17,18)12-3-1-2-6-15(12)16/h1-7H,8H2 |
InChI-Schlüssel |
SJHPNNCSTADPKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C(=C1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy-](/img/structure/B14607968.png)
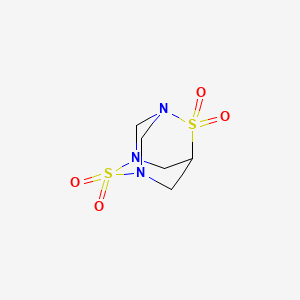
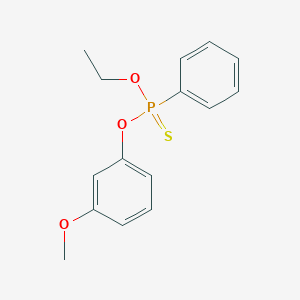
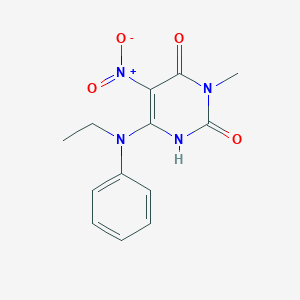
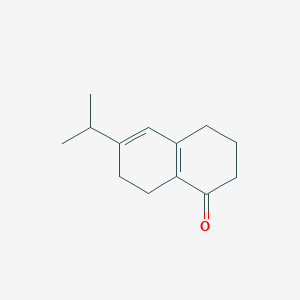
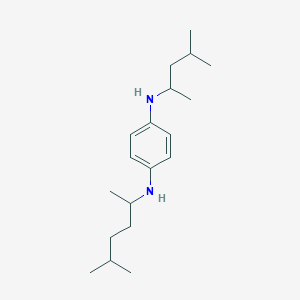
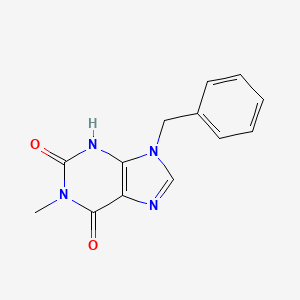
![4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14608001.png)
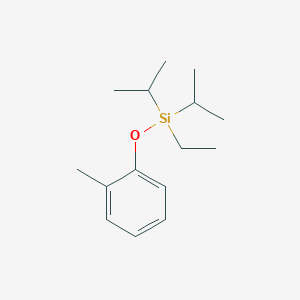
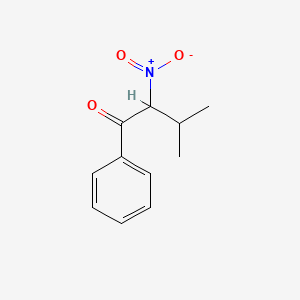
![1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14608021.png)

